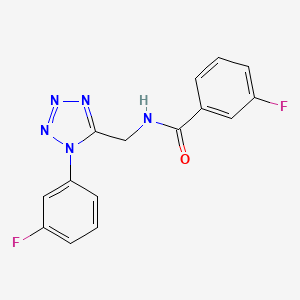

3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally similar compounds involves multi-step chemical processes, including direct acylation reactions and nitro reductive cyclization methods. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, highlighting a common synthetic route for benzamide compounds which could be analogous to the synthesis of 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (Younes et al., 2020).

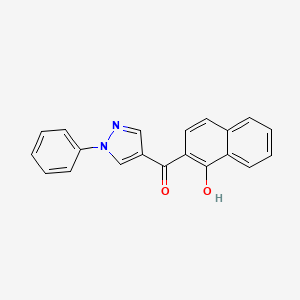

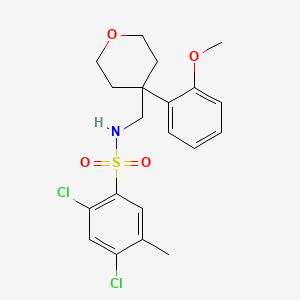

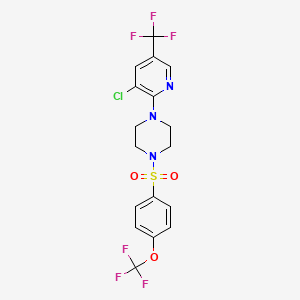

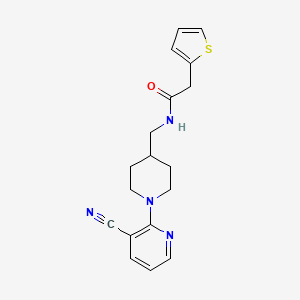

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction (XRD) and density functional theory (DFT). For example, the structural analysis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate via XRD and DFT provided insights into the molecular conformation, intermolecular interactions, and physicochemical properties of the compound, which are pertinent to understanding similar fluorinated benzamides (Kumar et al., 2020).

Chemical Reactions and Properties

Fluorinated benzamides, including compounds with structures similar to 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, exhibit unique chemical reactivities due to the presence of fluorine atoms. These reactivities include participation in nucleophilic substitution reactions, which are fundamental for modifying the chemical structure and introducing new functional groups (Meiresonne et al., 2015).

Aplicaciones Científicas De Investigación

Automated Radiosynthesis of Tracers

- The study by Ohkubo et al. (2021) discusses the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, two radiotracers used for imaging hypoxia and tau pathology respectively. This research demonstrates the application of fluorinated compounds in the development of diagnostic tools for clinical applications, indicating the potential utility of fluorine-containing compounds like the one of interest in medical imaging technologies (Ohkubo et al., 2021).

Antitumor Activity

- Hutchinson et al. (2001) synthesized and evaluated the cytotoxicity of fluorinated benzothiazoles, demonstrating potent in vitro antitumor activity. Such research underlines the interest in fluorine-substituted compounds for their potential use in cancer therapy (Hutchinson et al., 2001).

Development of Serotonin Antagonists

- Lang et al. (1999) worked on developing fluorine-18-labeled 5-HT1A antagonists, highlighting the role of fluorinated compounds in creating radioligands for neurological studies. This work illustrates the significance of such compounds in studying and potentially treating neurological disorders (Lang et al., 1999).

Microwave Induced Synthesis of Antimicrobial Analogs

- Desai et al. (2013) synthesized fluorobenzamides showing promising antimicrobial activity, demonstrating the potential of fluorinated benzamides in developing new antimicrobial agents (Desai et al., 2013).

Coordination Networks for NLO Properties

- Liao et al. (2013) explored the synthesis of coordination networks using tetrazolate-yl acylamide tectons, which could inform on the use of similar tetrazolyl compounds for materials science applications, particularly in creating materials with nonlinear optical properties (Liao et al., 2013).

Propiedades

IUPAC Name |

3-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N5O/c16-11-4-1-3-10(7-11)15(23)18-9-14-19-20-21-22(14)13-6-2-5-12(17)8-13/h1-8H,9H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOHAINSBROPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)